molecular formula C19H15N3O5S B2601800 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941966-48-9

8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2601800
CAS No.: 941966-48-9
M. Wt: 397.41
InChI Key: RTKPBJSQFYLRCY-UHFFFAOYSA-N
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Description

8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazolo[3,2-a]pyrimidine core, a chromene moiety, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and thiazolo[3,2-a]pyrimidine moieties, potentially forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and exhibit similar biological activities.

    Chromene Derivatives: Compounds with the chromene moiety are known for their antioxidant and anti-inflammatory properties.

Uniqueness

What sets 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide apart is the combination of these two bioactive moieties, potentially leading to synergistic effects and enhanced biological activity.

Biological Activity

The compound 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and molecular interactions that contribute to its efficacy.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • Functional Groups : Contains a thiazolo-pyrimidine core, a chromene moiety, and an amide functional group.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against:

Bacterial Strain MIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.58
Bacillus subtilis1.10

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted using MTT assays on human cell lines (HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxic effects. The results are summarized in the following table:

Cell Line IC₅₀ (µM)
HaCat (keratinocytes)15.0
Balb/c 3T3 (fibroblasts)12.5

These findings indicate that while the compound has therapeutic potential, it also possesses cytotoxic properties that may limit its use in certain contexts .

The biological activity of the compound is attributed to its ability to interact with key bacterial enzymes. Molecular docking studies have shown that it binds effectively to:

  • DNA Gyrase : The compound forms hydrogen bonds with critical residues, stabilizing its position within the active site.
  • MurD : Binding interactions suggest a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin.

These interactions are crucial for disrupting bacterial DNA replication and cell wall synthesis, leading to bactericidal effects .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effect on clinical strains of Escherichia coli and Pseudomonas aeruginosa, showing a promising MIC of 0.21 µM, comparable to standard treatments.
    • The study concluded that the compound could be developed into a novel antimicrobial agent due to its low MIC values and favorable binding interactions with target enzymes .
  • Cytotoxicity Assessment :
    • Another research project assessed the cytotoxic effects of this compound across various human cell lines.
    • Results indicated selective toxicity towards cancerous cells while sparing normal cells at lower concentrations, suggesting potential for targeted cancer therapies .

Properties

IUPAC Name

8-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-3-26-13-6-4-5-11-9-12(18(25)27-15(11)13)16(23)21-14-10(2)20-19-22(17(14)24)7-8-28-19/h4-9H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKPBJSQFYLRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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